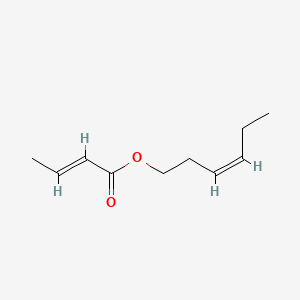

cis-3-Hexenyl crotonate

Description

Properties

IUPAC Name |

[(Z)-hex-3-enyl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5-,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITGYVIOYOCIIE-QNMAEOQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886759 | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green, vegetable-like aroma | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.904 | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65405-80-3 | |

| Record name | (3Z)-3-Hexen-1-yl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl-2-butenoate, (2E,3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-hexenyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL-2-BUTENOATE, (2E,3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW5S1T63S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl crotonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Organoleptic Properties & Applications of cis-3-Hexenyl Crotonate

Executive Summary

cis-3-Hexenyl crotonate (CAS: 65405-80-3) is a high-impact ester bridging the olfactory gap between "green" vegetative notes and "ripe" fruity esters. Characterized by a diffusive, metallic-green top note with pear and banana nuances, it serves as a critical modifier in both fine fragrance and pharmaceutical palatability systems. This guide provides a technical deep-dive into its molecular architecture, sensory evaluation protocols, synthesis, and application in masking bitter active pharmaceutical ingredients (APIs).

Part 1: Molecular Architecture & Physicochemical Basis

Structure-Activity Relationship (SAR)

The organoleptic profile of cis-3-hexenyl crotonate is a direct function of its two distinct structural moieties. Understanding this duality is essential for predicting its behavior in complex matrices.

-

The Alcohol Moiety (cis-3-Hexenyl): Derived from "Leaf Alcohol," this section contributes the characteristic sharp, cut-grass, and unripe foliage notes. The cis (Z) configuration at the 3-position is critical; the trans isomer lacks the natural "freshness" and substantivity of the cis form.

-

The Acid Moiety (Crotonate): The crotonic acid tail adds diffusivity and a specific "metallic" or "ethereal" lift. Unlike saturated esters (e.g., hexanoates) which are purely fruity, the

-unsaturation in the crotonate group imparts a spicy, diffusive volatility that increases the molecule's "bloom" in headspace.

Physicochemical Properties Table[1][2]

| Property | Value | Relevance to Application |

| IUPAC Name | (Z)-3-Hexenyl (E)-2-butenoate | Official nomenclature |

| CAS Number | 65405-80-3 | Regulatory identification |

| FEMA Number | 3982 | GRAS status for oral use |

| Molecular Weight | 168.23 g/mol | Volatility profile (Heart-Top note) |

| LogP (o/w) | ~3.64 | High lipophilicity; excellent retention in oil phases |

| Vapor Pressure | ~0.08 mmHg @ 25°C | Moderate volatility; requires fixation |

| Flash Point | > 94°C (202°F) | Safe for standard processing |

| Odor Threshold | ~70 ppb (water) | High impact; low dosage required |

Part 2: Organoleptic Profile & Sensory Evaluation

Sensory Descriptors

The molecule displays a complex evolution on the blotter (smelling strip).

-

Initial Impact (0-2 mins): Sharp, green, metallic, "cut grass," unripe banana.

-

Heart (15-60 mins): Waxy, pear skin, fruity (reminiscent of Williams pear), spicy undertone.

-

Dry Down (4+ hours): Vegetative, slightly woody/leafy, loss of fruitiness.

Olfactory Perception Pathway

The perception of cis-3-hexenyl crotonate involves the activation of specific G-Protein Coupled Receptors (GPCRs) within the olfactory epithelium.

Figure 1: Signal transduction pathway for olfactory perception of cis-3-hexenyl crotonate.

Standardized Evaluation Protocol

Objective: To establish a reproducible sensory baseline for raw material quality control.

-

Preparation: Dilute cis-3-hexenyl crotonate to 1.0% in Dipropylene Glycol (DPG) or Ethanol (perfumery grade). Pure material is too intense for accurate nuance evaluation.

-

Blotter Application: Dip a standard smelling strip 1 cm into the solution. Label with time and date.

-

Blind Control: Prepare a blank strip (solvent only) and a reference standard strip (previous batch).

-

Evaluation Intervals:

-

Environment: Evaluation must occur in an odor-neutral room with positive pressure ventilation.

Part 3: Synthesis & Manufacturing[2][6]

Synthesis Logic

The industrial synthesis typically employs a Fischer esterification or acid chloride route. The esterification of cis-3-hexenol with crotonic acid is preferred for "Natural Identical" claims, often catalyzed by enzymes (Lipase) or mild acid catalysts to prevent isomerization of the cis double bond to the trans configuration.

Reaction Workflow

Figure 2: Industrial synthesis workflow via azeotropic esterification.

Critical Processing Parameters

-

Temperature Control: Reaction temperature must not exceed 110°C to minimize cis-to-trans isomerization.

-

Water Removal: Continuous removal of water (via Dean-Stark trap or molecular sieves) is required to drive the equilibrium toward the ester.

-

Vacuum Distillation: Final purification must be done under high vacuum to prevent thermal degradation.

Part 4: Applications in Drug Development

While primarily a flavor and fragrance ingredient, cis-3-hexenyl crotonate has specific utility in pharmaceutical formulations, particularly for pediatric and geriatric suspensions .

Palatability & Masking

Many APIs (Active Pharmaceutical Ingredients) possess metallic or bitter amine profiles (e.g., antibiotics, antihistamines).

-

Mechanism: The "metallic-green" note of cis-3-hexenyl crotonate is congruent with metallic off-notes. Instead of trying to cover the off-note (which often fails), this molecule blends with it, twisting the perception toward a "ripe pear" or "apple skin" profile.

-

Dosage: Effective at 5–20 ppm in final oral solution.

-

Synergy: Works synergistically with sweeteners (sucralose) and other esters (isoamyl acetate) to create "Fantasy Fruit" flavors.

Stability in Formulation

-

pH Stability: Stable in pH 3.0 – 6.0 (typical for fruit-flavored syrups). Hydrolysis may occur at pH > 8.0.

-

Excipient Compatibility: Compatible with PG (Propylene Glycol) and Ethanol. May migrate into LDPE packaging due to high LogP; glass or PET packaging is recommended.

Part 5: Regulatory & Safety (E-E-A-T)

Regulatory Status

-

FEMA GRAS: 3982 (Generally Recognized As Safe for oral consumption).

-

EU Flavis: 09.566.[1]

-

JECFA: 1276.[1]

-

IFRA: Not explicitly restricted, but must adhere to general purity standards regarding peroxides.

Safety Data

-

Skin Sensitization: Low potential, but should be handled as a concentrate with gloves.

-

Metabolism: Hydrolyzes in vivo to cis-3-hexenol and crotonic acid. Both metabolites are efficiently processed via fatty acid oxidation pathways.

References

-

The Good Scents Company. (2023). cis-3-hexenyl crotonate Organoleptic Properties & Safety Data. Retrieved from [Link]

-

FEMA Expert Panel. (2001). GRAS Flavoring Substances 20.[1] Food Technology.[1][3] Retrieved from [Link]

-

PubChem. (2023). Compound Summary: cis-3-Hexenyl crotonate (CAS 65405-80-3).[1] National Library of Medicine. Retrieved from [Link]

-

Bedoukian Research. (2023).[4] Technical Data Sheet: cis-3-Hexenyl Crotonate.[1] (Industry Standard Specification). Retrieved from [Link]

Sources

- 1. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]

- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]

- 3. cis-3-Hexenyl salicylate | C13H16O3 | CID 6021887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]

The Green Jewel of Fruits: A Technical Guide to the Discovery and Isolation of cis-3-Hexenyl Crotonate

This guide provides an in-depth exploration of cis-3-Hexenyl crotonate, a significant contributor to the characteristic aroma of many fruits. Geared towards researchers, scientists, and professionals in drug development, this document will traverse the journey of its discovery, delve into its natural origins and biosynthetic pathways, and offer detailed methodologies for its isolation and characterization. Our focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of this volatile ester.

Section 1: Unveiling the Aroma: Discovery and Significance

The discovery of cis-3-Hexenyl crotonate was not a singular event but rather an outcome of the broader scientific endeavor to understand the chemical basis of fruit aromas. Its identification is intrinsically linked to the development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of volatile organic compounds (VOCs) in complex natural matrices.

While a specific "discovery" paper for this ester is not readily identifiable, its presence has been documented in numerous studies characterizing the aroma profiles of various fruits, most notably mangoes. These studies collectively point to cis-3-Hexenyl crotonate as a key contributor to the desirable "green" and "fruity" notes that define the sensory experience of these fruits.

The significance of cis-3-Hexenyl crotonate extends beyond its sensory properties. As a member of the "green leaf volatiles" (GLVs) family of esters, it plays a role in plant defense mechanisms and communication. For researchers in flavor chemistry, perfumery, and even pest management, understanding the origins and properties of this molecule is of paramount importance.

Section 2: The Natural Abode: Occurrence and Biosynthesis

cis-3-Hexenyl crotonate is a naturally occurring ester found in a variety of fruits, including mango, passion fruit, and in some wines.[1] Its characteristic scent is often described as green, leafy, and vegetable-like.[1]

The biosynthesis of cis-3-Hexenyl crotonate is a fascinating example of plant biochemistry, originating from the lipoxygenase (LOX) pathway, which is responsible for the production of many green leaf volatiles. The pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids, primarily linolenic acid.

Here is a simplified overview of the biosynthetic pathway leading to cis-3-hexenyl esters:

Caption: Biosynthetic pathway of cis-3-Hexenyl Crotonate.

This pathway highlights the enzymatic cascade that transforms a common fatty acid into a potent aroma compound. The final step, the esterification of cis-3-hexenol with a crotonyl moiety (likely from crotonyl-CoA), is catalyzed by an alcohol acyltransferase (AAT). The activity of these enzymes is often induced by tissue damage, which explains the intense "green" smell of freshly cut grass and leaves.

Section 3: Extraction and Purification: Isolating the Volatile Essence

The isolation of cis-3-Hexenyl crotonate from its natural sources presents a challenge due to its volatility and relatively low concentrations. The choice of methodology depends on the starting material and the desired purity of the final product. The following diagram outlines a general workflow for the isolation and purification of this ester.

Caption: General workflow for the isolation of cis-3-Hexenyl Crotonate.

Step-by-Step Methodologies

Steam distillation is a preferred method for extracting volatile compounds from plant materials as it avoids the use of harsh organic solvents and high temperatures that could degrade the target molecule.[2][3]

Protocol: Steam Distillation of Mango Pulp

-

Sample Preparation: Homogenize 500 g of ripe mango pulp with 1 L of deionized water.

-

Apparatus Setup: Assemble a steam distillation apparatus with a 2 L round-bottom flask, a steam generator, a condenser, and a collection flask.

-

Distillation: Gently heat the mango pulp slurry while simultaneously introducing steam from the generator. The steam will carry the volatile esters over into the condenser.

-

Collection: Collect the distillate, which will consist of an aqueous layer and a thin oily layer containing the essential oils.

-

Extraction of Distillate: Extract the collected distillate three times with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure.

Causality: Steam reduces the boiling point of the volatile compounds, allowing them to distill at temperatures below their decomposition point. The subsequent solvent extraction isolates the non-polar esters from the aqueous distillate.

Direct solvent extraction is a simpler but potentially less selective method.

Protocol: Solvent Extraction of Fruit Homogenate

-

Homogenization: Homogenize 200 g of fruit pulp with 400 mL of a 2:1 mixture of pentane and diethyl ether.

-

Extraction: Stir the mixture vigorously for 2 hours at room temperature.

-

Filtration and Separation: Filter the mixture to remove solid residues. Separate the organic layer from the aqueous layer in a separatory funnel.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic components, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Causality: The low-polarity solvent mixture effectively dissolves the lipophilic ester. The washing steps are crucial for removing impurities and improving the purity of the crude extract.

The crude extract obtained from either method will be a complex mixture of volatile compounds. Further purification is necessary to isolate cis-3-Hexenyl crotonate.

Fractional Distillation: This technique separates compounds based on their boiling points.[4] Given that cis-3-Hexenyl crotonate has a specific boiling point, this can be an effective, albeit technically demanding, purification step.

Column Chromatography: For higher purity, column chromatography using silica gel is recommended. A non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate) will allow for the separation of esters based on their polarity.

Section 4: The Molecular Fingerprint: Characterization and Analysis

Once a purified sample is obtained, its identity and purity must be confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify each component. The retention time and mass spectrum of the isolated compound should be compared to that of an authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The following table summarizes the reported 1H and 13C NMR data for cis-3-Hexenyl crotonate in CDCl3.[5]

| ¹H NMR (90 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 6.960 | A |

| 5.843 | B |

| 5.495 | C |

| 5.346 | D |

| 4.117 | E |

| 2.40 | F |

| 2.02 | G |

| 1.873 | J |

| 0.971 | K |

Data sourced from ChemicalBook.[5]

These spectral data serve as a definitive fingerprint for the identification of cis-3-Hexenyl crotonate.

Section 5: Concluding Remarks and Future Perspectives

The discovery and isolation of cis-3-Hexenyl crotonate are emblematic of the advancements in natural product chemistry. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize this important aroma compound. Future research may focus on developing more efficient and sustainable isolation techniques, perhaps leveraging enzymatic or microbial processes for its production. A deeper understanding of its biosynthesis could also pave the way for the metabolic engineering of crops to enhance their flavor profiles. The journey of this "green jewel" from the heart of fruits to the forefront of scientific inquiry is far from over.

References

-

NP-Card for cis-3-Hexenyl crotonate (NP0338406) - NP-MRD. Available at: [Link]

-

Isolation and Identification of β-Glucosidases-Producing Non-Saccharomyces Yeast Strains and Its Influence on the Aroma of Fermented Mango Juice - MDPI. Available at: [Link]

-

Showing Compound cis-3-Hexenyl crotonate (FDB009569) - FooDB. Available at: [Link]

-

3-hexen-1-yl (E)-crotonate (Z)-3-hexenyl (E)-2-butenoate - The Good Scents Company. Available at: [Link]

-

(Z)-3-hexen-1-yl hexanoate, 31501-11-8 - The Good Scents Company. Available at: [Link]

-

Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol - Foreverest Resources. Available at: [Link]

-

Mango (Mangifera indica) Aroma Discriminate Cultivars and Ripeness Stages - ResearchGate. Available at: [Link]

-

the identification of volatile aroma compounds from local fruit based spirits using a headspace - Scientific.Net. Available at: [Link]

-

Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Advances in Fruit Aroma Volatile Research - PMC - PubMed Central - NIH. Available at: [Link]

-

The Science Behind Steam Distillation: Unlocking the Flavor Potential - Advanced Biotech. Available at: [Link]

- Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents.

-

cis-3-Hexen-1-ol - bmse000369 - Data - BMRB. Available at: [Link]

-

The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - NIH. Available at: [Link]

-

(Z)-3-hexen-1-yl tiglate cis-3-hexenyl tiglate - The Good Scents Company. Available at: [Link]

-

Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - ResearchGate. Available at: [Link]

-

Steam Distillation | Buchi.com. Available at: [Link]

Sources

cis-3-Hexenyl crotonate as an insect semiochemical

An In-Depth Technical Guide to cis-3-Hexenyl Crotonate and its Role as an Insect Semiochemical

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis-3-Hexenyl crotonate within the broader context of Green Leaf Volatiles (GLVs) and their function as insect semiochemicals. While specific research on the crotonate ester is emerging, this document synthesizes the extensive knowledge of its parent alcohol, cis-3-hexenol, and related esters to build a robust scientific framework. We will explore the biosynthesis of GLVs, their critical role in mediating tritrophic interactions, the neurophysiological basis of insect perception, and the state-of-the-art methodologies required for their study. This guide is intended for researchers, chemists, and drug development professionals engaged in chemical ecology, pest management, and the development of novel semiochemical-based products.

Introduction: The Chemical Language of Plants

Plants, though sessile, are masters of chemical communication. In response to environmental stimuli, particularly herbivory, they release a complex bouquet of volatile organic compounds (VOCs). Among the most significant of these are the C6-compounds known as Green Leaf Volatiles (GLVs), characterized by their archetypal "cut grass" aroma. These molecules are not merely byproducts of damage; they are potent semiochemicals that orchestrate complex ecological interactions.[1][2]

cis-3-Hexenyl crotonate belongs to this vital class of compounds. It is an ester of cis-3-hexenol, a foundational GLV.[3][4] Understanding the function of cis-3-Hexenyl crotonate requires a deep appreciation of the biosynthetic pathways that create it and the ecological theater in which it acts. This guide will provide the foundational knowledge and practical methodologies to investigate this and related molecules.

Table 1: Physicochemical Properties of cis-3-Hexenyl Crotonate

| Property | Value | Source |

| CAS Number | 65405-80-3 | [3] |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless clear liquid (est.) | [5] |

| Odor Profile | Green | [3][5] |

| Boiling Point | 107 °C @ 25 mmHg | [3] |

| Density | 0.91 g/mL @ 25 °C | [3] |

| Refractive Index | 1.455 (n20/D) | [3] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [3] |

Biosynthesis: The Lipoxygenase (LOX) Pathway

The production of cis-3-Hexenyl crotonate and other GLVs is initiated by cellular damage. Mechanical wounding, such as that caused by an insect's mandibles, disrupts cell membranes and triggers a rapid enzymatic cascade.

The core of this process is the Lipoxygenase (LOX) pathway.[1][2] It begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from the cell membrane. A series of enzymatic steps then converts this precursor into the C6 aldehyde, cis-3-hexenal, which is subsequently reduced to cis-3-hexenol. This alcohol serves as the immediate precursor for a variety of esters, including the acetate, tiglate, caproate, and crotonate forms, each with potentially distinct biological activities.[6][7][8][9]

The rationale for this diversification of esters is likely rooted in functional specificity. By modifying the ester moiety, a plant can fine-tune the volatility, stability, and receptor-binding properties of the emitted signal, potentially encoding different messages for different insect receivers.

The Ecological Role: Tritrophic Interactions

Semiochemicals like cis-3-Hexenyl crotonate are central players in "tritrophic interactions"—the complex relationships between plants, herbivores, and the natural enemies of herbivores (predators and parasitoids).[10][11] The release of GLVs following herbivore damage serves multiple defensive purposes.

-

Direct Defense: Some GLVs can be directly repellent or toxic to the feeding herbivore, discouraging further consumption.[1][2][12]

-

Indirect Defense: More significantly, GLVs act as an airborne alarm, signaling the presence of prey to predators and parasitoids.[2][10][12] This "cry for help" recruits beneficial insects that attack the herbivores, providing an indirect layer of defense for the plant.

-

Plant-Plant Communication: Airborne GLVs can be perceived by neighboring, undamaged plants, "priming" their defense systems to respond more quickly and robustly to future attacks.[1][2]

The specific blend and ratio of volatiles are crucial. For example, the presence of cis-3-hexenyl acetate can act as a synergist, enhancing the attractiveness of sex pheromones for certain moth species, while for others, it may be inhibitory.[13] This highlights the context-dependent nature of these chemical signals. The precise role of cis-3-Hexenyl crotonate within this signaling matrix is a compelling area for current research.

Experimental Methodologies & Protocols

Investigating the semiochemical role of cis-3-Hexenyl crotonate requires a multi-faceted approach, combining chemical analysis with electrophysiological and behavioral bioassays. The trustworthiness of the findings relies on robust, repeatable protocols.

Volatile Collection and Analysis

The first step is to confirm that the compound is indeed produced by the plant in response to herbivory. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.[14][15]

Protocol 1: HS-SPME GC-MS Analysis of Herbivore-Induced Volatiles

-

Sample Preparation:

-

Prepare three treatment groups of plants: (a) Undamaged control, (b) Mechanically damaged (e.g., with forceps), and (c) Herbivore-damaged (introduce larvae and allow to feed for a set time, e.g., 24 hours).

-

Excise a standardized amount of leaf tissue (e.g., 125 mg) from each plant and place it into a 20 mL headspace vial.[16] Seal immediately.

-

Causality Check: Including both mechanical and herbivore damage allows differentiation between general wound response and herbivore-specific elicitation.

-

-

Headspace Extraction (SPME):

-

Incubate the sealed vial at a controlled temperature (e.g., 45°C) for an equilibration period (e.g., 20 min).[16]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined adsorption time (e.g., 40 min).[16]

-

Self-Validation: Precise control over time and temperature is critical for reproducible quantification. Run a blank vial with only air to check for system contaminants.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated injection port of the GC-MS. Desorb the collected volatiles (e.g., at 250°C for 2 min).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate C10 esters.

-

Compound Identification: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and by calculating their Retention Index (RI) using an n-alkane standard series.[16]

-

-

Quantification:

-

Quantify the amount of cis-3-Hexenyl crotonate by creating an external standard curve with a pure, synthesized standard of the compound.[16] Compare the peak areas across the different treatment groups.

-

Electrophysiological Bioassay: Electroantennography (EAG)

EAG measures the summed electrical potential from all olfactory receptor neurons on an insect's antenna in response to an odor stimulus.[17][18] It is a powerful screening tool to determine if an insect can detect a specific compound.

Protocol 2: Electroantennogram (EAG) Screening

-

Antenna Preparation:

-

Immobilize a live insect (e.g., a moth or beetle) in a pipette tip or on wax, leaving the head and antennae exposed.

-

Using a micromanipulator, excise one antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). Place the recording electrode over the distal end and the reference electrode into the basal end.[18]

-

Causality Check: A stable baseline recording is essential. If the baseline is noisy or drifting, the preparation is not viable.

-

-

Odor Delivery:

-

Create serial dilutions of pure cis-3-Hexenyl crotonate in a solvent like hexane. Apply a known volume (e.g., 10 µL) onto a filter paper strip and insert it into a Pasteur pipette.

-

Deliver a purified, humidified air stream continuously over the antenna.

-

Inject a "puff" of air from the odor-laden pipette into the continuous air stream for a defined period (e.g., 0.5 seconds).

-

Self-Validation: Include a solvent-only control (negative control) and a known positive control (e.g., cis-3-hexenol or a pheromone component) to ensure the preparation is responsive.

-

-

Data Acquisition and Analysis:

-

Amplify the signal from the electrodes and record it using data acquisition software.[18]

-

Measure the peak amplitude of the negative voltage deflection following the stimulus puff.

-

Normalize the responses to the positive control to allow for comparison between different preparations. A dose-response curve can be generated by testing the serial dilutions.[19]

-

Table 2: Representative EAG Response Data (Hypothetical)

| Compound (1 µg dose) | Insect Species | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| Hexane (Control) | Grapholita molesta | -0.11 ± 0.02 | 0 |

| cis-3-Hexenyl Acetate | Grapholita molesta | -1.25 ± 0.15 | 100 |

| cis-3-Hexenyl Crotonate | Grapholita molesta | -0.89 ± 0.11 | 71.2 |

| cis-3-Hexenol | Cotesia marginiventris | -1.52 ± 0.21 | 100 |

| cis-3-Hexenyl Crotonate | Cotesia marginiventris | -1.31 ± 0.18 | 86.2 |

Behavioral Bioassay: Olfactometry

While EAG confirms detection, it does not reveal behavior (attraction or repulsion). An olfactometer is used to test an insect's preference between two or more odor fields.[20]

Protocol 3: Y-Tube Olfactometer Assay

-

Setup:

-

Use a glass Y-tube olfactometer. A purified, humidified air stream is split and passed through two separate arms before converging in the main tube.

-

Place an odor source (filter paper with the test compound) in the airflow of one arm (the "treatment" arm). Place a solvent control in the other arm (the "control" arm).

-

Causality Check: The airflow rate in both arms must be identical to avoid a flow-rate bias. Use a flowmeter to verify.

-

-

Bioassay:

-

Introduce a single insect at the downwind end of the main tube.

-

Observe the insect for a set period (e.g., 5 minutes). Record its "first choice" (which arm it enters first) and the total time spent in each arm.

-

An insect is considered to have made a choice when it passes a defined line in one of the arms.

-

Self-Validation: After every few trials, swap the position of the treatment and control arms to eliminate any positional bias. Clean the Y-tube thoroughly with solvent and bake it between testing different compounds.

-

-

Data Analysis:

-

Analyze the "first choice" data using a Chi-square test to determine if the preference is statistically significant from a 50:50 distribution.

-

Analyze the "time spent" data using a t-test or a non-parametric equivalent.

-

Conclusion and Future Directions

cis-3-Hexenyl crotonate is a member of the ecologically vital class of Green Leaf Volatiles. Based on the well-documented activities of its parent alcohol and related esters, it is highly probable that it functions as an insect semiochemical, mediating interactions between plants, herbivores, and their natural enemies. Its specific behavioral effects—whether as an attractant, repellent, or synergist—are likely to be species-dependent and represent a fertile ground for novel research.

The protocols and workflows detailed in this guide provide a robust framework for elucidating the precise role of this compound. By combining analytical chemistry with rigorous electrophysiological and behavioral assays, researchers can unlock its potential for applications in sustainable agriculture and integrated pest management. Future work should focus on field trials to validate laboratory findings and explore how cis-3-Hexenyl crotonate interacts with other volatiles in a natural blend to modulate insect behavior.

References

-

Cis-3-hexenyl caproate (CAS N° 31501-11-8). (n.d.). ScenTree. Retrieved February 2, 2026, from [Link]

-

(Z)-3-hexen-1-yl tiglate cis-3-hexenyl tiglate. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

-

A review on-Volatile-mediated tritrophic interaction. (n.d.). International Journal of Entomology Research. Retrieved February 2, 2026, from [Link]

-

Insects' perception and behavioral responses to plant semiochemicals. (2024). PeerJ. Retrieved February 2, 2026, from [Link]

- Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid. (n.d.). Google Patents.

-

(Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta (Busck) (Lepidoptera: Tortricidae). (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. (2024). Foreverest Resources. Retrieved February 2, 2026, from [Link]

-

Roles of (Z)-3-hexenol in plant-insect interactions. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

cis‑3‑Hexenyl Hexanoate (FEMA‑3403) – Green/Fruity. (n.d.). MySkinRecipes. Retrieved February 2, 2026, from [Link]

-

3-hexen-1-yl (E)-crotonate (Z)-3-hexenyl (E)-2-butenoate. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

-

(Z)-3-hexen-1-yl acetate cis-3-hexenyl acetate. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

-

cis-3 Hexenyl Hexanoate. (n.d.). PerfumersWorld. Retrieved February 2, 2026, from [Link]

-

Cis-3 Hexenyl Tiglate (Bedoukian). (n.d.). The Perfumers Apprentice. Retrieved February 2, 2026, from [Link]

-

Comprehensive Volatilome Signature of Various Brassicaceae Species. (2023). PMC - NIH. Retrieved February 2, 2026, from [Link]

- Preparation method of cis-3-hexenal. (n.d.). Google Patents.

-

Percentage of neurons responding to cis-3-hexenyl acetate after various... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Showing Compound cis-3-Hexenyl crotonate (FDB009569). (n.d.). FooDB. Retrieved February 2, 2026, from [Link]

-

Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Roles of (Z)-3-hexenol in plant-insect interactions. (2011). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Odor discrimination using insect electroantennogram responses from an insect antennal array. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

(PDF) Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Current Insights into Sublethal Effects of Pesticides on Insects. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Electrophysiological Measurements From Moth Olfactory System l Protocol Preview. (2022). JoVE. Retrieved February 2, 2026, from [Link]

-

Detection and Identification of Floral Scent Compounds. (n.d.). Taylor & Francis Group. Retrieved February 2, 2026, from [Link]

-

Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides. (2024). ScienceDirect. Retrieved February 2, 2026, from [Link]

-

Tritrophic Interactions Mediated by Zoophytophagous Predator-Induced Host Plant Volatiles. (2024). PubMed. Retrieved February 2, 2026, from [Link]

Sources

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cis-3-Hexenyl crotonate = 97 65405-80-3 [sigmaaldrich.com]

- 4. Showing Compound cis-3-Hexenyl crotonate (FDB009569) - FooDB [foodb.ca]

- 5. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]

- 6. ScenTree - Cis-3-hexenyl caproate (CAS N° 31501-11-8) [scentree.co]

- 7. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]

- 8. foreverest.net [foreverest.net]

- 9. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]

- 10. entomologyjournals.com [entomologyjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. peerj.com [peerj.com]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Odor discrimination using insect electroantennogram responses from an insect antennal array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds | MDPI [mdpi.com]

- 20. Tritrophic Interactions Mediated by Zoophytophagous Predator-Induced Host Plant Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: cis-3-Hexenyl Crotonate in High-Performance Fragrance Architectures

[1]

Abstract & Chemical Identity

This application note details the technical deployment of cis-3-Hexenyl Crotonate (CAS: 65405-80-3), a critical "green" ester used to impart naturalness, diffusivity, and fruit-skin nuances to fragrance compositions.[1] Unlike its more volatile homolog cis-3-hexenyl acetate, the crotonate ester offers superior substantivity and a unique "warm" metallic-green profile essential for reconstructing realistic fruit (Pear, Apple) and floral (Gardenia, Tuberose) accords.[1]

Chemical Characterization Table

| Parameter | Specification |

| IUPAC Name | (Z)-Hex-3-en-1-yl (E)-but-2-enoate |

| CAS Number | 65405-80-3 |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| LogP (Predicted) | ~3.15 (Lipophilic) |

| Vapor Pressure | ~0.04 mmHg @ 20°C |

| Odor Descriptors | Green, Fruity, Pear-skin, Metallic, Leafy, Waxy |

| Substantivity | Moderate (Heart-Top Note); >4 hours on blotter |

Synthesis & Manufacturing Logic

To ensure high olfactory purity, cis-3-Hexenyl crotonate is synthesized via direct esterification or transesterification.[1] The primary challenge is preserving the cis (Z) configuration of the hexenyl moiety and the trans (E) configuration of the crotonyl moiety, as isomerization leads to "dirty" or solvent-like off-notes.[1]

Synthesis Pathway Diagram[1]

The following diagram illustrates the standard industrial synthesis route using acid catalysis, highlighting critical control points to prevent isomerization.

Figure 1: Industrial synthesis pathway for cis-3-Hexenyl Crotonate emphasizing thermal control to prevent stereochemical scrambling.

Olfactory Science & Application Mechanics

Mechanism of Action

cis-3-Hexenyl crotonate functions as a modifier rather than a primary character impact compound.[1]

-

Receptor Kinetics: It likely interacts with OR (Olfactory Receptor) families responsible for detecting Green Leaf Volatiles (GLVs).[1] Its lipophilicity (LogP ~3.[1]15) allows it to linger on the mucociliary layer longer than cis-3-hexenol, extending the perception of "freshness."[1]

-

Accord Architecture:

Application Protocol: "Green Pear" Accord

This protocol demonstrates how to use the crotonate to create a realistic pear skin effect, which requires a "waxy/green" nuance that simple acetates cannot provide.[1]

Objective: Create a functional green-fruity accord for use in a shampoo base (pH 5.5).

| Ingredient | CAS | Parts (per 1000) | Function |

| Hexyl Acetate | 142-92-7 | 250 | Fruity Top (Banana/Pear) |

| cis-3-Hexenyl Crotonate | 65405-80-3 | 40 | Green/Pear Skin/Naturalness |

| cis-3-Hexenyl Acetate | 3681-71-8 | 15 | Sharp Green Lift |

| Ethyl Decadienoate (Pear Ester) | 3025-30-7 | 5 | Characteristic Pear |

| Galaxolide (50% IPM) | 1222-05-5 | 200 | Fixative/Musk |

| Hedione (Methyl Dihydrojasmonate) | 24851-98-7 | 300 | Volumizer/Floral Heart |

| Dipropylene Glycol (DPG) | 25265-71-8 | 190 | Solvent |

Methodology:

-

Pre-mix: Dissolve cis-3-Hexenyl Crotonate and Ethyl Decadienoate in DPG. These are high-impact materials; pre-dilution ensures homogeneity.[1]

-

Core Blending: Add Hedione and Galaxolide. Mix until clear.

-

Top Note Addition: Add Hexyl Acetate and cis-3-Hexenyl Acetate last to prevent evaporation loss during mixing.

-

Maturation: Allow the concentrate to mature for 48 hours at 20°C before evaluating.

Stability & Degradation Pathways[1]

As an unsaturated ester, cis-3-Hexenyl crotonate is susceptible to two primary degradation vectors: hydrolysis (pH dependent) and oxidation (double bond reactivity).[1]

Stability Logic Diagram

Figure 2: Degradation pathways indicating critical pH limits and the necessity of antioxidants.

Protocol for Stability Testing:

-

Sample Preparation: Incorporate 0.5% of the fragrance oil (containing the crotonate) into the target base (e.g., Shampoo).[1]

-

Thermal Stress: Incubate at 45°C for 12 weeks.

-

Validation:

Regulatory & Safety (E-E-A-T)[1]

Compliance with the International Fragrance Association (IFRA) and RIFM standards is mandatory.[1]

-

IFRA Status: Not explicitly restricted by a specific quantitative standard (unlike cis-3-hexenyl methyl carbonate).[1] However, it must meet general purity criteria regarding peroxide values due to the allylic nature of the hexenyl chain.[1]

-

Usage Limits: While no strict ban exists, industry best practices (Good Scents Co., RIFM data) suggest a maximum usage level of 2.0% in the fragrance concentrate to avoid skin sensitization risks associated with high levels of unsaturated esters.[1]

-

Toxicology:

References

-

The Good Scents Company. (2023).[1] (Z)-3-Hexenyl (E)-2-butenoate Profile and Safety Data. Retrieved from [Link]

-

Bedoukian Research. (n.d.).[1] cis-3-Hexenyl Crotonate Technical Data Sheet. (Referenced as industry standard supplier data).

-

Research Institute for Fragrance Materials (RIFM). (2021).[1][4] Safety Assessment of cis-3-Hexenyl Esters. Food and Chemical Toxicology. Retrieved from [Link]

-

PubChem. (2023).[1] Compound Summary: cis-3-Hexenyl crotonate.[1][5] National Library of Medicine.[1] Retrieved from [Link]

-

Arcadi Boix Camps. (2000).[1] Perfumery: Techniques in Evolution. Allured Publishing.[1] (Foundational text on the evolution of green notes in perfumery).

Sources

- 1. Showing Compound cis-3-Hexenyl crotonate (FDB009569) - FooDB [foodb.ca]

- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]

Probing Insect Olfaction: A Detailed Guide to Electroantennography (EAG) Studies with cis-3-Hexenyl Crotonate

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting electroantennography (EAG) studies with cis-3-Hexenyl crotonate. This volatile organic compound, a member of the green leaf volatiles (GLVs), is of significant interest in understanding insect host-plant selection, oviposition, and other vital behaviors. This document offers not just a step-by-step protocol but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible experimental design.

Introduction: The Language of Scent in the Insect World

Insects inhabit a world rich in chemical cues, where volatile organic compounds (VOCs) act as a complex language guiding them to food, mates, and suitable habitats, while also warning them of predators and unsuitable environments.[1] The antenna, a marvel of biological engineering, is the primary organ for detecting these airborne signals.[2] Electroantennography (EAG) is a powerful electrophysiological technique that allows us to eavesdrop on this chemical communication by measuring the summed electrical response of the entire antenna to an olfactory stimulus.[3][4] The resulting EAG signal represents the depolarization of numerous olfactory receptor neurons, providing invaluable insights into which compounds an insect can detect.[5]

cis-3-Hexenyl crotonate, with its characteristic green and fruity aroma, is a component of the scent profile of many plants.[6][7] Understanding how insects perceive this compound is crucial for developing novel pest management strategies, such as attractants for trapping or repellents to protect crops. This guide will walk you through the entire EAG workflow, from stimulus preparation to data interpretation, enabling you to effectively investigate the role of cis-3-Hexenyl crotonate in insect olfaction.

Core Principles of Electroantennography

The EAG technique is based on recording the slow potential changes across the antenna caused by the summated generator potentials of numerous olfactory receptor neurons upon stimulation with an odorant.[5] One electrode is placed at the distal end of the antenna, while a reference electrode is inserted into the insect's head or the base of the antenna.[5] When a pulse of odorant-laden air is delivered to the antenna, the binding of odor molecules to their specific receptors on the olfactory sensory neurons triggers a cascade of events leading to a change in membrane potential.[3] This collective depolarization is amplified and recorded as a characteristic negative voltage deflection, the amplitude of which generally correlates with the intensity of the stimulus and the sensitivity of the antenna to that specific compound.[4]

Materials and Reagents

This section outlines the necessary equipment and chemical reagents for conducting EAG studies with cis-3-Hexenyl crotonate.

| Category | Item | Specifications/Notes |

| Chemicals | cis-3-Hexenyl crotonate | ≥97% purity[8] |

| Hexane or Pentane | Redistilled, high purity, for solvent control and dilutions | |

| Saline Solution | e.g., Ringer's solution, for maintaining tissue viability | |

| Conductive Gel | For ensuring good electrical contact between electrodes and tissue | |

| Insects | Target Insect Species | e.g., moths, beetles, aphids. Both male and female specimens should be used to investigate potential sex-specific responses.[9][10][11][12] |

| Equipment | Dissecting Microscope | For antenna preparation and electrode placement |

| Micromanipulators | For precise positioning of electrodes | |

| EAG Probe | Holder for the electrodes | |

| High-Impedance Amplifier | To amplify the small electrical signals from the antenna (typically 100x amplification)[5] | |

| Data Acquisition System | To digitize and record the amplified EAG signal | |

| Computer with EAG Software | For stimulus control, data recording, and analysis | |

| Air Delivery System | Provides a continuous, purified, and humidified air stream | |

| Stimulus Controller | To deliver precise puffs of odorant-laden air | |

| Glass Pasteur Pipettes | For creating stimulus cartridges | |

| Filter Paper Strips | To load with the chemical stimulus | |

| Micropipettes | For accurate dilution of the chemical stimulus | |

| Faraday Cage | To shield the setup from electrical noise |

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting EAG experiments with cis-3-Hexenyl crotonate. The causality behind each experimental choice is explained to ensure a deep understanding of the protocol.

Preparation of cis-3-Hexenyl Crotonate Stimulus

The accurate and consistent preparation of the chemical stimulus is paramount for obtaining reliable and reproducible EAG data.

-

Serial Dilutions: Prepare a series of decadic dilutions of cis-3-Hexenyl crotonate in high-purity hexane. A typical concentration range to start with would be from 0.01 µg/µL to 100 µg/µL. This wide range is crucial to establish a dose-response curve and determine the detection threshold of the insect's antenna.

-

Stimulus Cartridge Preparation:

-

Cut small strips of filter paper (e.g., 1 cm x 2 cm).

-

Apply 10 µL of a specific dilution of cis-3-Hexenyl crotonate onto a filter paper strip.

-

As a control, apply 10 µL of pure hexane to a separate filter paper strip. This is a critical step to ensure that the observed antennal response is due to the test compound and not the solvent.

-

Insert the filter paper strip into a clean glass Pasteur pipette.

-

Prepare multiple cartridges for each concentration and the control. Allow the solvent to evaporate for a few minutes before use.

-

EAG System Setup and Calibration

Proper setup and calibration of the EAG system are essential for acquiring high-quality data.

Caption: EAG Data Analysis Workflow.

Expected Results and Troubleshooting

Expected EAG Responses

The expected EAG response to cis-3-Hexenyl crotonate will vary depending on the insect species. Herbivorous insects that specialize on host plants emitting this compound are likely to show strong responses. The amplitude of the response is expected to increase with increasing stimulus concentration until a plateau is reached. Differences in response may also be observed between sexes, which could indicate a role for this compound in mating or oviposition behaviors. [9][12]

| Parameter | Expected Outcome | Interpretation |

|---|---|---|

| Solvent Control | Minimal or no response | Confirms that the observed responses are to the test compound. |

| Low Concentrations | Small, detectable responses | Indicates the detection threshold of the antenna. |

| High Concentrations | Larger, saturating responses | Demonstrates the dynamic range of the olfactory system. |

| Sex Differences | Significantly different responses between males and females | Suggests a role in sex-specific behaviors. |

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Noisy Baseline | Poor electrical contact, external electrical interference | Check electrode connections, ensure the Faraday cage is properly grounded. |

| No Response to Stimuli | Unhealthy antenna, incorrect electrode placement, stimulus delivery failure | Use a fresh insect, reposition electrodes, check the air delivery system. |

| Decreasing Response over Time | Antenna desiccation or fatigue | Ensure the airflow is humidified, allow for longer recovery times between stimuli. |

Conclusion

This application note provides a robust framework for conducting EAG studies with cis-3-Hexenyl crotonate. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the role of this important green leaf volatile in insect behavior. These findings can have significant implications for the development of environmentally friendly pest management strategies and for advancing our fundamental understanding of chemical ecology.

References

-

Electroantennography (EAG) - Georg-August-Universität Göttingen.

-

Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene - Benchchem.

-

Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds | Bulletin of Entomological Research - Cambridge University Press & Assessment.

-

ELECTROANTENNOGRAPHY.

-

Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds | Request PDF - ResearchGate.

-

Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae) | Environmental Entomology | Oxford Academic.

-

Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - NIH.

-

3-hexen-1-yl (E)-crotonate (Z)-3-hexenyl (E)-2-butenoate - The Good Scents Company.

-

cis-3 Hexenyl Hexanoate - PerfumersWorld.

-

Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.

-

cis-3-Hexenyl crotonate = 97 65405-80-3 - Sigma-Aldrich.

-

Electroantennogram for Recording Olfactory Responses of an Insect to Plant Volatiles.

-

The components of the EAG system and the connection positions between the electrodes and the antennae - ResearchGate.

-

Electroantennogram and Wind tunnel: Principles and Components. | PPTX - Slideshare.

-

Comparative Electroantennogram (EAG) Response of Various Insect Species to the Green Leaf Volatile (Z)-3-Hexenol - Benchchem.

-

cis-3-hexenyl caproate (CAS N° 31501-11-8) - ScenTree.

-

Electroantennogram and Single Sensillum Recording in Insect Antennae - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ockenfels-syntech.com [ockenfels-syntech.com]

- 5. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 6. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. cis-3-Hexenyl crotonate = 97 65405-80-3 [sigmaaldrich.com]

- 9. Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: cis-3-Hexenyl Crotonate as a Standard for Volatile Analysis

Executive Summary

In the high-stakes field of flavor chemistry and drug development—particularly within natural product extraction and reformulation—cis-3-Hexenyl crotonate (CAS 65405-80-3) serves as a critical "Green Note" marker.[1][2] Unlike ubiquitous standards like internal alkanes, this ester possesses a unique chemical signature (unsaturated fatty acid ester) that makes it an ideal System Suitability Standard for testing the inertness of GC flow paths and the extraction efficiency of SPME fibers for mid-volatility polar compounds.

This guide provides a rigorous, self-validating protocol for using cis-3-Hexenyl crotonate as both a Quantitative Calibration Standard (for green tea and fruit matrices) and a Quality Control Check for chromatographic performance.[1]

Chemical Profile & Technical Specifications

Before initiating any protocol, the analyst must verify the physicochemical properties of the reference material.

| Property | Specification | Relevance to Analysis |

| IUPAC Name | (Z)-3-Hexenyl (E)-2-butenoate | Defines stereochemistry critical for separation.[1][2] |

| CAS Number | 65405-80-3 | Unique identifier for procurement. |

| Molecular Weight | 168.23 g/mol | Determines MS scan range start point.[1][2] |

| Boiling Point | ~218°C (760 mmHg) / 107°C (25 mmHg) | Indicates elution in the mid-chromatogram region.[1][2] |

| LogP (Octanol/Water) | ~2.95 - 3.15 | Moderately hydrophobic; excellent for SPME extraction.[1][2] |

| Odor Profile | Green, Fruity, Pear, Tomato Leaf | Sensory correlation for GC-Olfactometry (GC-O).[1][2] |

| Target Ions (EI) | 67 (Quant), 82 , 69 (Qualifiers) | m/z 67 is the base peak for the hexenyl moiety.[1] |

Core Methodology: HS-SPME-GC-MS Protocol

The following workflow is designed for the quantification of cis-3-Hexenyl crotonate in complex matrices (e.g., Green Tea, Fruit Essence) and validates the system's ability to resolve unsaturated esters.

Reagents and Materials[3][4]

-

Standard: cis-3-Hexenyl crotonate, >97% purity (Sigma-Aldrich/Bedoukian).[1][2]

-

Solvent: Methanol (LC-MS Grade) for stock solutions; Ethanol for food-grade applications.[1][2]

-

Matrix Modifier: Saturated NaCl solution (to enhance headspace partitioning via the "salting-out" effect).

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

-

Why: The triple-phase fiber covers the wide polarity range of "green" volatiles better than PDMS alone.

-

Standard Preparation (Gravimetric)

Causality: Volatile standards degrade rapidly. Gravimetric preparation reduces pipetting errors associated with volatile liquids.

-

Stock Solution A (10 mg/mL): Weigh 100 mg of cis-3-Hexenyl crotonate into a 10 mL volumetric flask. Dilute to volume with Methanol. Store at -20°C.

-

Working Standard B (100 µg/mL): Dilute 100 µL of Stock A into 9.9 mL of Methanol.

-

Calibration Series: Prepare 5 points ranging from 0.1 µg/mL to 50 µg/mL by serial dilution in the sample matrix (or water surrogate if matrix-matching is impossible).

Instrumental Parameters

Trustworthiness Check: These parameters are optimized to prevent thermal degradation of the crotonate ester.

-

GC System: Agilent 7890B / 5977B MSD (or equivalent).

-

Column: DB-Wax UI (Polar) or DB-5MS (Non-Polar).[1][2]

-

Recommendation:DB-Wax UI (30m x 0.25mm x 0.25µm) provides superior separation of the cis and trans isomers of hexenyl esters.

-

-

Inlet: Splitless mode @ 240°C. (Note: Do not exceed 250°C to avoid ester hydrolysis).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 3 min (Focusing).

-

Ramp 5°C/min to 180°C (Elution of esters).

-

Ramp 20°C/min to 240°C, hold 5 min (Bake-out).

-

MS Detection (SIM/Scan Mode)

For maximum sensitivity and identification confidence, use Synchronous SIM/Scan .

-

Scan Range: m/z 35–300.

-

SIM Group:

-

Target (Quant): m/z67 (Characteristic alkenyl fragment).

-

Qualifier 1: m/z82 (Cyclohexene rearrangement).

-

Qualifier 2: m/z69 (Crotonyl fragment).

-

-

Dwell Time: 50 ms per ion.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data validation.

Figure 1: Analytical workflow for the quantification of cis-3-Hexenyl crotonate using HS-SPME-GC-MS.

Self-Validating System: Quality Control

To ensure the protocol is trustworthy, implement the following "Self-Validating" checks within every sequence.

Retention Index (RI) Verification

cis-3-Hexenyl crotonate serves as an excellent marker for column polarity drift.[1][2]

-

On DB-5MS (Non-polar): Expected RI ~1200–1220.[1]

-

On DB-Wax (Polar): Expected RI ~1550–1650.[1]

-

Validation Rule: If the calculated RI deviates by >10 units from your established library, the column stationary phase may be degraded (phase bleeding) or the flow rate is unstable.

Isomeric Resolution Check

Commercial standards may contain trace amounts of the trans-2-hexenyl or trans-crotonate isomers.[1][2]

-

Validation Rule: The cis-3-hexenyl crotonate peak must be baseline resolved (Resolution > 1.5) from any trans-isomers.[1][2] If peaks merge, the oven ramp rate between 80°C–120°C is too fast.

Peak Tailing Factor (Asymmetry)

Since this is an ester, it is sensitive to active sites (silanols) in the liner.

-

Validation Rule: Calculate the Tailing Factor (

) at 10% peak height.- : System Pass.[3]

- : System Fail. Action: Change the inlet liner and trim 10cm from the column guard.

Scientific Rationale & Troubleshooting

Why cis-3-Hexenyl Crotonate?

In "Green" aroma profiling (e.g., Green Tea, Matcha), the ratio of cis-3-Hexenol to its esters determines the "freshness" perception. cis-3-Hexenyl crotonate is less volatile than the acetate but more stable than the aldehyde, making it a robust mid-volatility anchor for normalizing retention times in the "green" region of the chromatogram.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity (m/z 67) | SPME Fiber Saturation | Decrease extraction time to 15 min or increase Split ratio (1:10). |

| Peak Broadening | Water condensation in column | Ensure Desorb time is sufficient (3 min) and Inlet Temp > 230°C. |

| Missing Peak | Hydrolysis in Matrix | Analyze immediately after adding NaCl; do not let samples sit >4 hours.[1][2] |

References

-

National Institute of Standards and Technology (NIST). (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST Mass Spectrometry Data Center. [Link][2]

-

The Good Scents Company. (2024).[4] cis-3-Hexenyl crotonate: Flavor and Fragrance Information. [Link]

-

FooDB. (2024).[4] Compound: cis-3-Hexenyl crotonate (FDB009569). [Link][1][2]

Sources

Application Note: cis-3-Hexenyl Crotonate as a Synergistic Kairomone in Insect Olfaction

Optimizing Green Leaf Volatile (GLV) Lures for Coleopteran and Lepidopteran Pests

Executive Summary

This application note details the protocol for utilizing (Z)-3-hexenyl (E)-2-butenoate (commonly cis-3-Hexenyl crotonate) as a high-specificity probe in insect attractant studies. While cis-3-hexenyl acetate is the industry standard Green Leaf Volatile (GLV) attractant, the crotonate ester offers a unique molecular profile (MW 168.23 g/mol vs. 142.2 g/mol for acetate) with lower volatility and distinct steric properties. This compound is critical for researchers attempting to:

-

Enhance Trap Longevity: Lower vapor pressure extends field life compared to acetate analogs.

-

Probe Olfactory Tuning: Test the specificity of Olfactory Receptor Neurons (ORNs) in scarab beetles (Popillia japonica, Phyllopertha horticola) and moths.

-

Develop Synergistic Lures: Improve catch rates by combining specific GLV esters with sex pheromones.

Chemical Profile & Mechanistic Basis[1]

Structural Significance

cis-3-Hexenyl crotonate mimics the "green" olfactory signal released by damaged plant tissue but adds a crotonic acid moiety. This structural modification tests the steric tolerance of the insect's pheromone-binding proteins (PBPs) and receptors.

| Property | cis-3-Hexenyl Crotonate | cis-3-Hexenyl Acetate (Standard) | Impact on Application |

| CAS Number | 31501-11-8 | 3681-71-8 | Identification |

| Molecular Weight | 168.23 g/mol | 142.20 g/mol | Diffusion rate through septa |

| Boiling Point | ~220-230°C | 170°C | Crotonate persists longer in field |

| Odor Profile | Green, Fruity, Pear, Waxy | Sharp Green, Fresh Cut Grass | Receptor discrimination |

| Isomeric Purity | Critical (>98% cis) | Critical (>98% cis) | trans-isomers can inhibit attraction |

Mechanism of Action

Insects utilize GLVs to locate host plants (Kairomones). However, "background noise" from non-host plants is high. Insects often tune their receptors to specific ester chain lengths to discriminate between host species.

-

Hypothesis: If an insect species shows EAD activity to the crotonate but not the acetate (or vice versa), the receptor is narrowly tuned, allowing for a highly selective trap that reduces by-catch of beneficial insects.

Protocol A: Lure Formulation & Quality Control

Objective: Create field-ready dispensers with controlled release rates. Safety: Compound is an irritant.[1] Work in a fume hood.

Materials

-

cis-3-Hexenyl crotonate (>98% purity, verified by GC-MS).

-

Solvent: Hexane (HPLC Grade) or Dichloromethane.

-

Dispensers: Red Rubber Septa (11mm) or Polyethylene Vials.

-

Antioxidant: BHT (Butylated hydroxytoluene) at 1% w/w (prevents oxidation of the double bond).

Step-by-Step Formulation

-

Purity Check (GC-MS):

-

Stock Solution Preparation:

-

Dissolve 100 mg of cis-3-Hexenyl crotonate in 10 mL Hexane.

-

Add 1 mg BHT.

-

Concentration: 10 µg/µL.

-

-

Loading Dispensers:

-

Pipette the required dose (e.g., 100µg, 1mg, 10mg) into the cup of the rubber septum.

-

Critical Step: Allow solvent to evaporate in a fume hood for 2 hours. Do not use heat.[4]

-

Store at -20°C in foil-wrapped bags (light sensitive).

-

Protocol B: Electrophysiological Screening (GC-EAD)

Objective: Determine if the insect antenna possesses receptors capable of detecting the crotonate moiety.

Workflow Visualization

Caption: GC-EAD workflow for correlating chemical elution (FID) with biological response (EAD).

Method

-

Insect Prep: Excise antenna from live adult insect (chill insect at 4°C for 5 mins prior).

-

Mounting: Mount antenna between two glass capillary electrodes filled with Ringer’s solution (Kaissling formulation).

-

GC Parameters:

-

Column: DB-Wax or HP-5 (Polar columns preferred for esters).

-

Program: 50°C (1 min)

10°C/min

-

-

Validation:

-

Positive Control: 1-Hexanol or cis-3-Hexenyl acetate (known general stimulants).

-

Negative Control: Clean air puff.

-

Response Criteria: A depolarization >2x the noise floor occurring synchronously with the FID peak of the crotonate.

-

Protocol C: Field Efficacy Trials

Objective: Evaluate synergistic effects of cis-3-Hexenyl crotonate with sex pheromones (e.g., Japonilure for beetles).

Experimental Design (RCBD)

Use a Randomized Complete Block Design to account for environmental gradients (wind, sun).

| Treatment Group | Composition | Purpose |

| A (Control) | Hexane solvent only | Baseline noise |

| B (Standard) | Sex Pheromone alone | Standard attraction |

| C (Test) | cis-3-Hexenyl crotonate alone | Kairomonal effect |

| D (Synergy) | Pheromone + cis-3-Hexenyl crotonate | Primary Hypothesis |

Field Layout Logic

Caption: Single block layout. Traps must be spaced >20m to prevent plume overlap. Rotate positions weekly.

Deployment Steps

-

Trap Type: Cross-vane panel traps (for beetles) or Delta traps (for moths).

-

Height: 1.0m - 1.5m above ground (zone of maximum flight activity for scarabs).

-

Duration: 4–6 weeks.

-

Sampling: Check traps every 3–4 days. Replace lures every 2 weeks (due to crotonate's lower volatility, it may outlast acetate, but fresh lures ensure consistency).

-

Data Analysis: ANOVA followed by Tukey’s HSD test.

References

-

The Good Scents Company. (2023). cis-3-hexenyl crotonate Information and Safety Data. Retrieved from [Link]

- Reddy, G. V. P., & Guerrero, A. (2004). Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. (Contextual grounding for GLV synergism).

- Visser, J. H. (1986). Host odor perception in phytophagous insects. Annual Review of Entomology.

- Bedoukian Research. (2023). Insect Pheromones and Kairomones: Technical Data Sheets. (Source for isomeric purity standards).

- Hansson, B. S. (1995). Olfaction in Lepidoptera. Experientia. (Protocol basis for GC-EAD).

(Note: Specific efficacy papers for cis-3-hexenyl crotonate are often proprietary or embedded within broader GLV studies. The protocols above are derived from standard operating procedures for GLV ester evaluation.)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of cis-3-Hexenyl Crotonate

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Degradation Profiles, Troubleshooting, and Stabilization of cis-3-Hexenyl Crotonate Assigned Specialist: Senior Application Scientist[1]

Executive Summary

cis-3-Hexenyl crotonate (FEMA 3403) is a high-impact flavor and fragrance ingredient valued for its "green," fruity, and pear-like notes.[1][2] Structurally, it combines a (Z)-3-hexenyl moiety (derived from "leaf alcohol") with a crotonate (trans-2-butenoate) head group.[1]

Its degradation is driven by three primary vectors:[1]

-

Hydrolysis: Cleavage of the ester bond releasing free acid and alcohol.

-

Oxidation: Radical attack on the alkene unsaturation, leading to potent off-flavor aldehydes.

-

Isomerization/Polymerization: Geometric shifting (

) or oligomerization of the

This guide provides the technical scaffolding to predict, detect, and mitigate these failures.

Module 1: The Degradation Matrix

Primary Degradation Pathways

The following diagram details the causal relationships between environmental stress and specific degradation products.

Figure 1: Mechanistic pathway of cis-3-hexenyl crotonate degradation showing hydrolytic and oxidative fates.[1]

Quantitative Data: Degradation Markers

Use this table to identify peaks in your chromatograms.

| Compound | Structure Description | Relative Retention (Non-Polar Column) | Sensory Flag | Origin |

| trans-2-Hexenal | ~0.45 (Early) | Sharp, pungent, fatty, "buggy" | Oxidative degradation | |

| cis-3-Hexen-1-ol | Unsaturated alcohol | ~0.55 | Intense green, grassy | Hydrolysis |

| Crotonic Acid | ~0.60 (Broad/Tailing) | Acrid, sour | Hydrolysis | |

| cis-3-Hexenyl Crotonate | Parent Ester | 1.00 | Green, fruity, pear | Target |

| trans-3-Hexenyl Crotonate | Geometric Isomer | ~1.02 (Co-elutes often) | Weaker green, flatter | Thermal/Light stress |

| Crotonate Dimers | Polymerized ester | > 2.50 (Late eluting) | Odorless / Haze | Polymerization |

Module 2: Troubleshooting & FAQs